3'-Cyano-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
3'-Cyano-3-(2,6-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
3'-Cyano-3-(2,6-dimethylphenyl)propiophenone serves as a precursor in the synthesis of complex organic molecules. Studies highlight its utility in generating photoremovable protecting groups for carboxylic acids, facilitating the release of acids upon irradiation, a critical step in organic synthesis and biochemistry applications (Zabadal et al., 2001). This capability is instrumental in creating "caged compounds" used in precisely controlled chemical release, underscoring its value in synthetic chemistry.
Materials Science: Polymeric Materials
In materials science, the compound finds application in synthesizing photosensitive and thermosetting polymers, such as poly(phenylene ether) derivatives. These polymers exhibit high thermal stability and are used in advanced electronic and optical materials. For instance, a polymer based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethylphenol] demonstrates significant photosensitivity and thermal curing properties, making it suitable for high-performance applications (Matsumoto et al., 2005).
Photochemistry: Photoprotective Groups
The compound's utility extends to photochemistry, where its derivatives are used as photoprotective groups. The ability to undergo efficient photoenolization leads to the release of functional groups under light irradiation, a principle used in the development of light-sensitive materials and chemical synthesis. Research shows that derivatives of this compound can be employed to release carboxylic acids and HCl through photolysis, offering tools for controlled chemical modifications and releases (Pelliccioli et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(2,6-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-5-3-6-14(2)17(13)9-10-18(20)16-8-4-7-15(11-16)12-19/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHAEJLYSHVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644777 | |
Record name | 3-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-43-3 | |
Record name | 3-[3-(2,6-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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